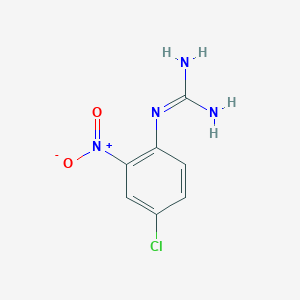
1-Boc-5-bromo-6-azaindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound MFCD32662033 1-Boc-5-bromo-6-azaindole-3-carbaldehyde , is a chemical building block used in various synthetic applications. It is characterized by its unique structure, which includes a bromine atom and a carbaldehyde group attached to an azaindole ring. This compound is widely utilized in organic synthesis and pharmaceutical research due to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-bromo-6-azaindole-3-carbaldehyde typically involves the following steps:
Protection: The protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group.
These reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may involve continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group into an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and molecular tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1-Boc-5-bromo-6-azaindole-3-carbaldehyde exerts its effects is primarily through its reactivity with various chemical reagents. The bromine atom and carbaldehyde group are key reactive sites that participate in a range of chemical transformations. These reactions often involve the formation and breaking of chemical bonds, leading to the synthesis of new compounds with desired properties.
相似化合物的比较
Similar Compounds
- 1-Boc-5-chloro-6-azaindole-3-carbaldehyde
- 1-Boc-5-fluoro-6-azaindole-3-carbaldehyde
- 1-Boc-5-iodo-6-azaindole-3-carbaldehyde
Uniqueness
1-Boc-5-bromo-6-azaindole-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications that require selective reactivity.
属性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC 名称 |
tert-butyl 5-bromo-3-formylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-6-8(7-17)9-4-11(14)15-5-10(9)16/h4-7H,1-3H3 |
InChI 键 |
KBVKQUJOFXYRFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)



![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)





![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
